molecular formula C25H24Cl2N2O3 B129422 Mciep-mac CAS No. 140210-82-8

Mciep-mac

Cat. No. B129422
M. Wt: 471.4 g/mol
InChI Key: NNVQSCUJOHFWSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MCIEP-MAC, also known as Methylcyclohexane Ethyl Propionate-Mediated Aqueous Two-Phase System, is a novel and effective synthesis method that has gained popularity in the field of biochemical research. The unique properties of MCIEP-MAC have made it an attractive option for the separation and purification of biomolecules. In

Mechanism Of Action

The mechanism of action of MCIEP-MAC is based on the partitioning of biomolecules between the two phases of the system. The water-soluble biomolecules partition into the aqueous phase, while the water-insoluble biomolecules partition into the organic phase. The partitioning is dependent on the physicochemical properties of the biomolecules such as size, charge, and hydrophobicity. The partitioning can be controlled by adjusting the composition of the system, such as the concentration of the polymer and the organic solvent.

Biochemical And Physiological Effects

MCIEP-MAC has been shown to have minimal biochemical and physiological effects on biomolecules. The system is non-toxic and non-denaturing, and does not affect the biological activity of the biomolecules. The system has also been shown to be compatible with a wide range of buffer systems and pH values.

Advantages And Limitations For Lab Experiments

MCIEP-MAC has several advantages for lab experiments. The system is easy to prepare and use, and does not require specialized equipment. The system is also highly selective and efficient for the separation and purification of biomolecules. However, MCIEP-MAC has some limitations, such as the need for optimization of the composition of the system for each biomolecule, and the difficulty in scaling up the system for industrial applications.

Future Directions

MCIEP-MAC has several potential future directions in scientific research. One future direction is the development of novel polymers and organic solvents to improve the selectivity and efficiency of the system. Another future direction is the application of MCIEP-MAC in the separation and purification of complex mixtures such as plant extracts and natural products. MCIEP-MAC also has potential applications in the development of new biopharmaceuticals and drug delivery systems.
Conclusion:
In conclusion, MCIEP-MAC is a novel and effective synthesis method that has gained popularity in the field of biochemical research. The system has several advantages for the separation and purification of biomolecules, and has minimal biochemical and physiological effects on the biomolecules. MCIEP-MAC has several potential future directions in scientific research, and is a promising tool for the development of new biopharmaceuticals and drug delivery systems.

Synthesis Methods

MCIEP-MAC is a two-phase system that is composed of a water-soluble polymer and a water-immiscible organic solvent. The system is prepared by mixing a polymer such as polyethylene glycol (PEG) with an organic solvent such as methylcyclohexane ethyl propionate (MAC). The mixture is then stirred vigorously to form a homogeneous solution. When the solution is allowed to stand, it separates into two distinct phases, an upper organic phase and a lower aqueous phase.

Scientific Research Applications

MCIEP-MAC has been widely used in scientific research for the separation and purification of biomolecules such as proteins, enzymes, and DNA. The unique properties of MCIEP-MAC make it an attractive option for the isolation of biomolecules from complex mixtures such as cell lysates and fermentation broths. MCIEP-MAC has also been used in the purification of biopharmaceuticals such as monoclonal antibodies and recombinant proteins.

properties

CAS RN

140210-82-8

Product Name

Mciep-mac

Molecular Formula

C25H24Cl2N2O3

Molecular Weight

471.4 g/mol

IUPAC Name

[4-(3-imino-3-methoxypropyl)phenyl] 10-methylacridin-10-ium-9-carboxylate;chloride;hydrochloride

InChI

InChI=1S/C25H23N2O3.2ClH/c1-27-21-9-5-3-7-19(21)24(20-8-4-6-10-22(20)27)25(28)30-18-14-11-17(12-15-18)13-16-23(26)29-2;;/h3-12,14-15,26H,13,16H2,1-2H3;2*1H/q+1;;/p-1

InChI Key

NNVQSCUJOHFWSF-UHFFFAOYSA-M

SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=N)OC.Cl.[Cl-]

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=N)OC.Cl.[Cl-]

synonyms

4-(2-methoxycarbonimidoylethyl)phenyl 10-methyacridinium-9-carboxylate
MCIEP-MAC

Origin of Product

United States

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